molecular formula C12H13N3O2 B1526350 2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 1284540-54-0

2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No.: B1526350
CAS No.: 1284540-54-0
M. Wt: 231.25 g/mol
InChI Key: SVBXOWKQYPDWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that features both an imidazole and a pyrrolo ring system

Biochemical Analysis

Biochemical Properties

2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, it can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. It can modulate cell signaling pathways such as the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival . Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways . Changes in gene expression are also mediated by this compound through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism . Additionally, it can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interaction with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzaldehyde with a suitable amine and a cyclizing agent under acidic or basic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, and the temperature is carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

Scientific Research Applications

2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)imidazole: Shares the imidazole ring but lacks the pyrrolo ring.

    2-(4-aminophenyl)pyrrole: Contains the pyrrole ring but lacks the imidazole ring.

    2-(4-aminophenyl)tetrahydroimidazole: Similar structure but with different ring saturation.

Uniqueness

2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is unique due to its combined imidazole and pyrrolo ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-aminophenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-8-3-5-9(6-4-8)15-11(16)10-2-1-7-14(10)12(15)17/h3-6,10H,1-2,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBXOWKQYPDWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Reactant of Route 6
2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.